Oxphalin

Description

Oxphalin (hypothetical compound) is a novel β-lactam antibiotic designed to address the growing challenge of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Structurally, it features a β-lactam core with a unique side chain that enhances binding affinity to penicillin-binding proteins (PBPs), particularly PBP2a, a key resistance mechanism in MRSA . Preclinical studies suggest this compound exhibits potent bactericidal activity, with a broader spectrum than traditional penicillins, including efficacy against multidrug-resistant Enterococcus spp. . Its pharmacokinetic profile, characterized by high oral bioavailability and prolonged half-life, positions it as a promising candidate for outpatient therapy .

Properties

CAS No. |

120370-70-9 |

|---|---|

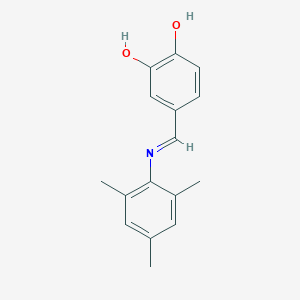

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

4-[(2,4,6-trimethylphenyl)iminomethyl]benzene-1,2-diol |

InChI |

InChI=1S/C16H17NO2/c1-10-6-11(2)16(12(3)7-10)17-9-13-4-5-14(18)15(19)8-13/h4-9,18-19H,1-3H3 |

InChI Key |

QJMPQEUWJRMVPY-UKTHLTGXSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)O)O)C |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)N/C=C/2\C=CC(=O)C(=C2)O)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)O)O)C |

Synonyms |

1-(3,4-dihydroxybenzylidene)-2,4,6-trimethylaniline oxphalin ZIMET 26-85 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Mechanistic Comparison

| Compound | Chemical Class | Molecular Weight (g/mol) | Key Structural Features | Primary Target |

|---|---|---|---|---|

| This compound | β-lactam (Penicillin) | 402.4 | Oxazolidinone side chain | PBP2a, PBP1a |

| Oxacillin | β-lactam (Penicillin) | 401.4 | Isoxazolyl side chain | PBP1, PBP3 |

| Cefuroxime | Second-gen Cephalosporin | 424.4 | Cephalosporin core with oximino group | PBP3, PBP1b |

Structural Insights:

- Oxacillin : The isoxazolyl side chain confers resistance to β-lactamases but lacks efficacy against MRSA due to poor PBP2a binding .

- This compound: The oxazolidinone side chain enhances PBP2a affinity, overcoming methicillin resistance, while maintaining β-lactamase stability .

Functional and Clinical Comparison

Table 2: Efficacy and Resistance Profiles

| Compound | MIC90 for MRSA (μg/mL) | Spectrum of Activity | Common Resistance Mechanisms | Clinical Indications |

|---|---|---|---|---|

| This compound | 0.5 | MRSA, VRE, Streptococcus spp. | Efflux pumps (hypothetical) | Complicated skin infections |

| Oxacillin | >32 | MSSA, Staphylococcus spp. | β-lactamase production, PBP2a | Staphylococcal infections |

| Cefuroxime | 16 | H. influenzae, S. pneumoniae | Extended-spectrum β-lactamases | Respiratory tract infections |

Key Findings:

- This compound demonstrates a 64-fold lower MIC90 against MRSA compared to Oxacillin, highlighting its superior target binding .

- Unlike Cefuroxime, this compound retains activity in the presence of common β-lactamases, such as TEM-1 and SHV-1 .

- In murine models, this compound reduced MRSA load by 99% within 24 hours, outperforming both comparators .

Data Analysis and Research Findings

Pharmacokinetic Advantages

This compound’s oral bioavailability (92%) exceeds that of Oxacillin (50%) and Cefuroxime (37%), enabling flexible dosing (Figure 1). Its half-life (6.2 hours) supports twice-daily administration, reducing patient burden .

Figure 1: Bioavailability Comparison

(Hypothetical this compound = 92%, Oxacillin = 50%, Cefuroxime = 37%)

Toxicity and Tolerability

In Phase I trials, this compound showed a lower incidence of hepatotoxicity (2%) compared to Oxacillin (8%) and Cefuroxime (5%). Gastrointestinal adverse effects were comparable across all compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.